2-fluoroethyl N-naphthalen-1-ylcarbamate
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Overview
Description
2-Fluoroethyl N-naphthalen-1-ylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a fluoroethyl group attached to a naphthalen-1-ylcarbamate moiety. This compound is of interest due to its potential use in synthetic chemistry and its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoroethyl N-naphthalen-1-ylcarbamate typically involves the reaction of naphthalen-1-ylamine with 2-fluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining consistent reaction conditions and improving the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroethyl N-naphthalen-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylcarbamate derivatives.
Reduction: Reduction reactions can lead to the formation of fluoroethylamine derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-ylcarbamate derivatives, while reduction can produce fluoroethylamine derivatives .
Scientific Research Applications
2-Fluoroethyl N-naphthalen-1-ylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoroethyl N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The naphthalen-1-ylcarbamate moiety can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
2-Fluoroethyl carbamate: Similar in structure but lacks the naphthalen-1-yl group.
Naphthalen-1-ylcarbamate: Similar but does not contain the fluoroethyl group.
Fluoroethylamine derivatives: Share the fluoroethyl group but differ in the rest of the structure.
Uniqueness: 2-Fluoroethyl N-naphthalen-1-ylcarbamate is unique due to the combination of the fluoroethyl and naphthalen-1-ylcarbamate moieties. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above .
Properties
CAS No. |
343-47-5 |
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Molecular Formula |
C13H12FNO2 |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
2-fluoroethyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C13H12FNO2/c14-8-9-17-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16) |
InChI Key |
UPCQNDMHEQCJIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCF |
Origin of Product |
United States |
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